N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
Target of Action
N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, also known as N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide, Oprea1_162247, N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide, IFLab1_002347, or HMS1418K15, is a compound that has been found to target specifically RdRp of both respiratory syncytial virus (RSV) and influenza A virus .
Mode of Action
The interaction of N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide with its targets results in the inhibition of viral replication at sub-micromolar EC 50 values . This suggests that the compound binds with high affinity to the multiple receptors .
Biochemical Pathways
N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide affects the biochemical pathways of the targeted viruses, specifically the replication process. By inhibiting RdRp, the compound prevents the replication of the viral genome, thereby halting the propagation of the virus .
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide’s action result in the inhibition of viral replication. This leads to a decrease in the number of viral particles and potentially helps to control the spread of the virus within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with cyclohexylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Nitrated or halogenated indole derivatives
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
- Ethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Uniqueness
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of a cyclohexyl group, an indole moiety, and a sulfanylacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBDADQWQNTBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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